N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide
CAS No.: 873010-64-1
Cat. No.: VC11907032
Molecular Formula: C21H20F4N2O4S2
Molecular Weight: 504.5 g/mol
* For research use only. Not for human or veterinary use.
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide - 873010-64-1](/images/structure/VC11907032.png)
Specification
CAS No. | 873010-64-1 |
---|---|
Molecular Formula | C21H20F4N2O4S2 |
Molecular Weight | 504.5 g/mol |
IUPAC Name | N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C21H20F4N2O4S2/c1-12-19(32-20(27-12)13-4-7-17(30-2)18(10-13)31-3)8-9-26-33(28,29)14-5-6-16(22)15(11-14)21(23,24)25/h4-7,10-11,26H,8-9H2,1-3H3 |
Standard InChI Key | XWUZVLISNOGKIA-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Canonical SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Architecture
The compound features a hybrid architecture combining a 1,3-thiazole core, a 3,4-dimethoxyphenyl substituent, and a fluorinated benzene sulfonamide moiety. Its molecular formula is C₂₂H₂₁F₄N₃O₄S₂, with a molecular weight of 555.54 g/mol .
Thiazole Ring System
The central 1,3-thiazole ring (C₃H₃NS) is substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 4-position with a methyl group. The thiazole’s aromaticity and electron-rich nature facilitate π-π stacking interactions, which are critical for biological activity .
Ethyl Linker and Sulfonamide Moiety
A two-carbon ethyl chain connects the thiazole to the sulfonamide group. The sulfonamide (-SO₂NH-) is further substituted with a 4-fluoro-3-(trifluoromethyl)benzene ring, introducing strong electron-withdrawing effects. The trifluoromethyl (-CF₃) and fluorine atoms enhance metabolic stability and lipophilicity, as seen in analogous fluorinated sulfonamides .
Synthetic Pathways and Reaction Mechanisms
The synthesis of this compound involves a multi-step sequence, leveraging modern organic chemistry techniques.
Thiazole Core Formation
The 1,3-thiazole ring is synthesized via the Hantzsch thiazole synthesis, involving the reaction of a thioamide with α-haloketones. For this compound, 3,4-dimethoxyphenylthioamide reacts with 4-methyl-2-bromoacetophenone under basic conditions to yield the 2-(3,4-dimethoxyphenyl)-4-methylthiazole intermediate .
Sulfonamide Coupling
The ethyl linker is introduced through a nucleophilic substitution reaction between 5-(2-bromoethyl)-2-(3,4-dimethoxyphenyl)-4-methylthiazole and 4-fluoro-3-(trifluoromethyl)benzenesulfonamide. This step requires catalytic palladium to facilitate the C-N bond formation .
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Thiazole formation | K₂CO₃, DMF, 80°C | 68% |
Bromoethylation | Br₂, CHCl₃, 0°C | 72% |
Sulfonamide coupling | Pd(OAc)₂, DIPEA, DMF | 55% |
Physicochemical Properties
Solubility and Partition Coefficients
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic trifluoromethyl and thiazole groups. The calculated logP (octanol-water) is 3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, with decomposition observed above 300°C. The sulfonamide group contributes to thermal resilience, as fluorine atoms stabilize the molecular framework .
Industrial and Agricultural Applications
Fungicidal Activity
Patent literature on structurally related oxadiazine-sulfonamides highlights EC₅₀ values of 0.3–1.5 ppm against Botrytis cinerea and Fusarium graminearum. The thiazole ring disrupts fungal cell membrane synthesis, while the sulfonamide inhibits ergosterol biosynthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume